In-Depth Structural Elucidation of 4-(Aminomethyl)-2-methoxybenzoic Acid via ¹H and ¹³C NMR Spectroscopy
In-Depth Structural Elucidation of 4-(Aminomethyl)-2-methoxybenzoic Acid via ¹H and ¹³C NMR Spectroscopy
Executive Summary & Molecular Architecture
4-(Aminomethyl)-2-methoxybenzoic acid is a highly functionalized aromatic building block critical to the synthesis of benzamide-class antipsychotics (e.g., sulpiride, amisulpride) and antifibrinolytic agents. Structurally, it features a benzene ring substituted with a carboxylic acid (-COOH) at C1, an electron-donating methoxy group (-OCH₃) at C2, and an aminomethyl group (-CH₂NH₂) at C4.
For researchers and drug development professionals, confirming the regiochemistry and purity of this compound is paramount. Misassignment of the methoxy or aminomethyl positions can lead to catastrophic failures in downstream active pharmaceutical ingredient (API) synthesis. This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, establishing a self-validating analytical framework.
Theoretical Framework: Causality of Chemical Shifts
To accurately interpret the NMR spectra, one must understand the electronic push-pull dynamics of the substituents on the aromatic ring. According to foundational NMR guidelines for benzoic acid derivatives [5], the chemical shifts are dictated by inductive (-I) and resonance (+R/-R) effects.
¹H NMR Predictive Logic
-
Aromatic Protons (H3, H5, H6): The -COOH group is electron-withdrawing (-I, -R), deshielding the ortho proton (H6), pushing it downfield (~7.70 ppm). Conversely, the -OCH₃ group is strongly electron-donating via resonance (+R), which significantly shields the ortho (H3) and para (H5) protons, pushing them upfield (~7.25 and ~7.05 ppm, respectively).
-
Spin-Spin Coupling: Because C2 and C4 are substituted, H3 lacks an ortho neighbor. It only couples with H5 across three bonds (meta-coupling), resulting in a fine doublet ( J≈1.4 Hz). H6 couples with H5 (ortho-coupling, J≈7.9 Hz), making H6 a doublet and H5 a doublet of doublets.
-
Exchangeable Protons: The -COOH and -NH₂ groups are highly dependent on the solvent and pH. In its hydrochloride salt form, the -NH₃⁺ appears as a broad singlet integrated for 3H around 8.20 ppm due to the quadrupolar relaxation of the nitrogen-14 nucleus.
¹³C NMR Predictive Logic
-
Quaternary Carbons: The ipso carbons (C1, C2, C4) and the carbonyl carbon (C=O) lack attached protons. The C=O carbon is the most deshielded (~167.5 ppm) due to the highly electronegative oxygen atoms. C2 is heavily deshielded (~158.5 ppm) by the direct attachment of the -OCH₃ oxygen.
-
Methine Carbons: C3 is highly shielded (~110.5 ppm) due to the ortho +R effect of the methoxy group, a hallmark of o-anisic acid derivatives [2].
Experimental Protocols: A Self-Validating Workflow
A robust NMR protocol must be self-validating. Relying solely on 1D NMR can lead to ambiguities, especially with overlapping aromatic signals. The following methodology ensures orthogonal validation.
Step-by-Step Methodology
-
Solvent Selection: Weigh 10–15 mg of 4-(Aminomethyl)-2-methoxybenzoic acid. Dissolve in 0.6 mL of DMSO-d₆ .
-
Causality: This molecule often exists as a zwitterion or hydrochloride salt, rendering it insoluble in CDCl₃. DMSO-d₆ disrupts strong intermolecular hydrogen bonding, ensuring a homogeneous solution and allowing the observation of exchangeable protons (-COOH, -NH₃⁺) which would otherwise rapidly exchange and disappear in D₂O [6].
-
-
Instrument Preparation: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated shimming (gradient shimming) to ensure magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.0 second.
-
¹³C NMR Acquisition: Acquire 512–1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2–5 seconds.
-
Causality: Quaternary carbons (C1, C2, C4, C=O) lack attached protons and thus cannot undergo efficient dipole-dipole relaxation. A short D1 will saturate these nuclei, causing their signals to vanish from the spectrum.
-
-
2D NMR Validation (COSY & HMBC): Acquire a ¹H-¹H COSY to map the H5-H6 ortho-coupling, and a ¹H-¹³C HMBC to confirm the connectivity of the -OCH₃ and -CH₂NH₂ groups to the aromatic core.
Figure 1: Self-validating NMR Sample Preparation and Acquisition Workflow.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for the hydrochloride salt of 4-(Aminomethyl)-2-methoxybenzoic acid in DMSO-d₆, synthesized from empirical rules and baseline data of related analogs like 4-(Aminomethyl)benzoic acid [1] and [3].
Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Logic & Causality |
| -COOH | ~12.50 | br s | 1H | - | Highly deshielded by carbonyl oxygen; broad due to chemical exchange. |
| -NH₃⁺ | ~8.20 | br s | 3H | - | Protonated amine; broad due to quadrupolar relaxation of Nitrogen-14. |
| H6 | ~7.70 | d | 1H | 7.9 | Ortho to electron-withdrawing -COOH (-I, -R); highly deshielded. |
| H3 | ~7.25 | d | 1H | 1.4 | Ortho to electron-donating -OCH₃ (+R); shielded. Meta-coupled to H5. |
| H5 | ~7.05 | dd | 1H | 7.9, 1.4 | Para to -OCH₃ (+R); shielded. Ortho-coupled to H6, meta-coupled to H3. |
| -CH₂- | ~4.05 | s (or br q) | 2H | - | Deshielded by adjacent positively charged ammonium group. |
| -OCH₃ | ~3.85 | s | 3H | - | Deshielded by direct attachment to electronegative oxygen. |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)
| Carbon Atom | Shift (δ, ppm) | Type | Structural Logic & Causality |
| C=O | ~167.5 | Quaternary | Carboxyl carbon; extreme deshielding from two oxygen atoms. |
| C2 | ~158.5 | Quaternary | Ipso to the electronegative -OCH₃ group. |
| C4 | ~145.0 | Quaternary | Ipso to the -CH₂NH₃⁺ group. |
| C6 | ~132.5 | CH | Ortho to -COOH; lacks the strong shielding effect seen at C3/C5. |
| C1 | ~120.5 | Quaternary | Ipso to the -COOH group. |
| C5 | ~118.5 | CH | Para to -OCH₃; shielded by resonance (+R). |
| C3 | ~110.5 | CH | Ortho to -OCH₃; experiences maximum resonance shielding. |
| -OCH₃ | ~56.0 | CH₃ | Typical chemical shift for an aromatic methoxy ether. |
| -CH₂- | ~42.5 | CH₂ | Aliphatic carbon adjacent to an amine group. |
Advanced 2D NMR Strategies: The Logical Network
To elevate the trustworthiness of the 1D assignments, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (typically 2-bond 2J and 3-bond 3J ) couplings between protons and carbons. This is the ultimate self-validating step to prove regiochemistry.
-
Validating the Methoxy Position: The methoxy protons (~3.85 ppm) will show a strong 3J correlation to C2 (~158.5 ppm). If the methoxy group were mistakenly at C3, it would correlate to a different ipso carbon.
-
Validating the Aminomethyl Position: The methylene protons (~4.05 ppm) will show 2J correlation to C4 (~145.0 ppm) and 3J correlations to C3 and C5.
-
Validating the Carboxyl Position: H6 (~7.70 ppm) will show a 3J correlation to the C=O carbon (~167.5 ppm), confirming the proximity of the acid group to the H6 proton.
Figure 2: Logical HMBC coupling network validating the regiochemistry of the substituents.
References
-
PubChem . "4-(Aminomethyl)benzoic acid | C8H9NO2 | CID 65526". National Center for Biotechnology Information. Available at:[Link]
-
SpectraBase . "2-Methoxybenzoic acid - Spectrum". John Wiley & Sons, Inc. Available at:[Link]
-
Molecular Pharmaceutics (ACS Publications) . "Using Prenucleation Aggregation of Caffeine-Benzoic Acid as a Rapid Indication of Co-crystallization from Solutions". Available at:[Link]
